

# YM-1 ELISA Kit: Application Notes and Protocols for Researchers

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# Detailed Application Notes for Drug Development Professionals and Scientists

#### Introduction

YM-1, also known as Chitinase 3-like 3 (Chi3l3), is a secreted lectin belonging to the glycoside hydrolase family 18. Despite its homology to chitinases, it lacks enzymatic activity. In mice, YM-1 is a well-established marker for alternatively activated macrophages (M2 macrophages), which are involved in tissue repair, immune regulation, and parasitic infections. Elevated levels of YM-1 have been associated with allergic inflammation, asthma, and certain types of cancer. The quantification of YM-1 in biological samples is crucial for understanding its role in these pathological processes and for the development of novel therapeutics. This document provides a comprehensive protocol and validation data for a typical mouse YM-1 sandwich ELISA kit.

#### Principle of the Assay

The **YM-1** ELISA kit is a solid-phase sandwich enzyme-linked immunosorbent assay (ELISA). The assay utilizes a microtiter plate pre-coated with a monoclonal antibody specific for mouse **YM-1**. When a sample or standard containing mouse **YM-1** is added to the wells, the **YM-1** antigen is captured by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated polyclonal antibody specific for mouse **YM-1** is added. This detection antibody binds to the captured **YM-1**, forming a "sandwich". Following another wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the





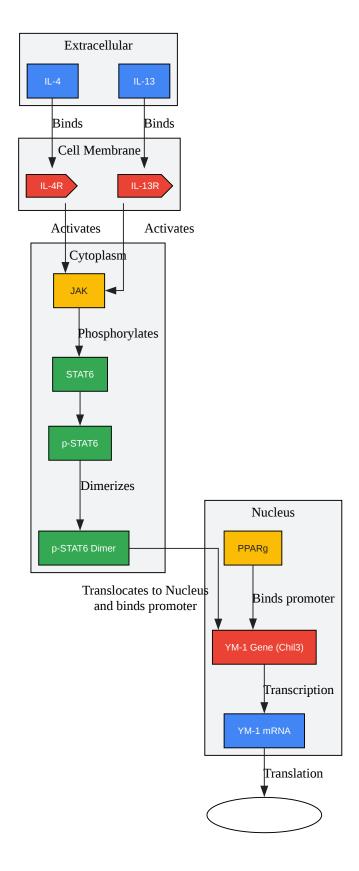


biotinylated detection antibody. A final wash removes unbound streptavidin-HRP. A substrate solution is then added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is directly proportional to the amount of **YM-1** present in the sample. The reaction is stopped by the addition of an acid, and the absorbance is measured at a specific wavelength. A standard curve is generated by plotting the absorbance values of known concentrations of recombinant mouse **YM-1**, which is then used to determine the concentration of **YM-1** in the unknown samples.

## **YM-1** Signaling Pathway

The expression of **YM-1** is predominantly induced by the type 2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) in macrophages. This induction is primarily mediated through the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway. Upon binding of IL-4 or IL-13 to their respective receptors, the associated Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT6. Phosphorylated STAT6 then dimerizes and translocates to the nucleus, where it binds to the promoter region of the **YM-1** gene (Chil3), thereby initiating its transcription. Additionally, the peroxisome proliferator-activated receptor gamma (PPARy) has been shown to be a direct transcriptional regulator of **YM-1**, further contributing to its expression in M2 macrophages.[1][2]





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Caption: YM-1 Signaling Pathway.



## **Experimental Protocols**

#### Materials and Reagents

- Mouse YM-1 ELISA Plate (96-well)
- Recombinant Mouse YM-1 Standard
- Biotin-conjugated anti-Mouse YM-1 Antibody
- Streptavidin-HRP
- Assay Diluent
- Wash Buffer (20X)
- Substrate Solution (TMB)
- Stop Solution
- Plate Sealers
- Microplate reader capable of measuring absorbance at 450 nm

#### Sample Preparation

- Cell Culture Supernatants: Centrifuge samples at 1000 x g for 10 minutes to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.
- Serum: Allow blood to clot for 30 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.
- Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.
- Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to remove debris. Assay immediately or aliquot and store at -80°C.



#### **Assay Procedure**

- Prepare Reagents: Bring all reagents to room temperature before use. Dilute the 20X Wash Buffer to 1X with deionized water.
- Prepare Standards and Samples: Prepare a serial dilution of the Recombinant Mouse YM-1
  Standard in Assay Diluent to create a standard curve. Dilute samples as necessary in Assay
  Diluent.
- Add Standards and Samples: Add 100 μL of each standard and sample to the appropriate wells of the microtiter plate. Cover with a plate sealer and incubate for 2 hours at room temperature.
- Wash: Aspirate the contents of each well and wash each well four times with 300 μL of 1X
   Wash Buffer.
- Add Detection Antibody: Add 100 μL of the diluted Biotin-conjugated anti-Mouse YM-1
   Antibody to each well. Cover with a new plate sealer and incubate for 2 hours at room temperature.
- Wash: Repeat the wash step as in step 4.
- Add Streptavidin-HRP: Add 100 μL of the diluted Streptavidin-HRP to each well. Cover with a new plate sealer and incubate for 20 minutes at room temperature in the dark.
- Wash: Repeat the wash step as in step 4.
- Develop Color: Add 100  $\mu$ L of Substrate Solution to each well. Incubate for 20 minutes at room temperature in the dark.
- Stop Reaction: Add 50 μL of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Read Plate: Read the absorbance of each well at 450 nm within 30 minutes. A wavelength correction at 540 nm or 570 nm is recommended.

# **ELISA Experimental Workflow**



The following diagram illustrates the sequential steps of the sandwich ELISA procedure.



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Caption: ELISA Experimental Workflow.

### **Data Presentation**

Kit Performance and Validation

The following tables summarize the performance characteristics of a representative Mouse **YM- 1** ELISA kit. Data presented is based on information from ELK Biotechnology.

Table 1: Precision

| Intra-Assay Precision<br>(CV%) | Inter-Assay Precision<br>(CV%) |  |
|--------------------------------|--------------------------------|--|
| ple Type                       |                                |  |
| Known Concentration            | < 8%                           |  |

Intra-assay precision was determined by testing three samples of known concentration twenty times on one plate. Inter-assay precision was determined by testing three samples of known concentration in forty separate assays.

Table 2: Recovery



| Sample Matrix        | Recovery Range (%) | Average Recovery (%) |
|----------------------|--------------------|----------------------|
| Serum (n=5)          | 93 - 106           | 100                  |
| EDTA Plasma (n=5)    | 91 - 112           | 102                  |
| Heparin Plasma (n=5) | 94 - 105           | 100                  |

Recovery was determined by spiking various sample matrices with a known concentration of recombinant Mouse **YM-1** and comparing the measured value to the expected amount.

Table 3: Linearity

| Sample Dilution | 1:2 | 1:4 | 1:8  | 1:16 |
|-----------------|-----|-----|------|------|
| Serum           | 95% | 98% | 102% | 99%  |
| EDTA Plasma     | 92% | 96% | 101% | 97%  |
| Heparin Plasma  | 94% | 97% | 100% | 98%  |

Linearity was assessed by serially diluting samples spiked with a known concentration of Mouse **YM-1** and comparing the measured concentrations to the expected concentrations.

#### Conclusion

This document provides a detailed protocol and performance data for a mouse **YM-1** ELISA kit. The presented data demonstrates the kit's reliability for the quantitative measurement of mouse **YM-1** in various biological samples. Adherence to the outlined protocol is essential for obtaining accurate and reproducible results. This information should serve as a valuable resource for researchers and drug development professionals investigating the role of **YM-1** in health and disease.

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### References

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